(4-Chloro-2-methylphenyl) 4-chloro-3-nitrobenzoate
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Overview
Description
(4-Chloro-2-methylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, making it a derivative of both chlorobenzene and nitrobenzene. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl) 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with 4-chloro-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols or anilines.
Reduction: The major product is 4-chloro-2-methylphenyl 4-chloro-3-aminobenzoate.
Ester Hydrolysis: The products are 4-chloro-3-nitrobenzoic acid and 4-chloro-2-methylphenol.
Scientific Research Applications
(4-Chloro-2-methylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylphenyl) 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of (4-Chloro-2-methylphenyl) 4-chloro-3-nitrobenzoate, known for its antimicrobial properties.
4-Chloro-3-nitrobenzoic acid: Another precursor, used in the synthesis of various organic compounds.
Dichloroanilines: Compounds with similar structural features, used in the production of dyes and herbicides.
Uniqueness
This compound is unique due to the presence of both a nitro group and an ester linkage, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-8-6-10(15)3-5-13(8)21-14(18)9-2-4-11(16)12(7-9)17(19)20/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKIVLXKPHLZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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